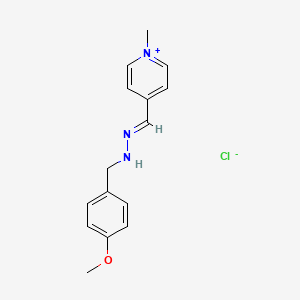

4-(((4-Methoxyphenyl)methylhydrazono)methyl)-1-methylpyridinium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

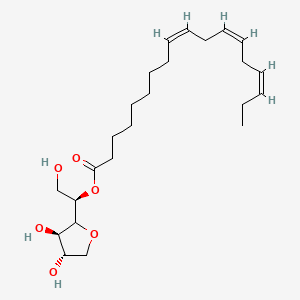

EINECS 300-463-1, also known as linolenic acid, is a polyunsaturated omega-3 fatty acid. It is commonly found in plant oils and is essential for human health. Linolenic acid is a precursor to other omega-3 fatty acids, such as eicosapentaenoic acid and docosahexaenoic acid, which play crucial roles in cellular functions and overall health .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Linolenic acid can be synthesized through various chemical processes. One common method involves the hydrolysis of triglycerides found in plant oils, followed by purification through distillation or crystallization. The reaction conditions typically include the use of a strong base, such as sodium hydroxide, to catalyze the hydrolysis reaction .

Industrial Production Methods

Industrially, linolenic acid is primarily extracted from plant oils, such as flaxseed oil, soybean oil, and canola oil. The extraction process involves pressing the seeds to obtain the oil, followed by refining to remove impurities. The refined oil is then subjected to fractional distillation to isolate linolenic acid .

Analyse Des Réactions Chimiques

Types of Reactions

Linolenic acid undergoes various chemical reactions, including oxidation, hydrogenation, and esterification.

Oxidation: Linolenic acid is prone to oxidation due to its multiple double bonds. This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

Hydrogenation: This reaction involves the addition of hydrogen to the double bonds of linolenic acid, converting it into a more saturated fatty acid. This process is commonly used in the food industry to produce partially hydrogenated oils.

Esterification: Linolenic acid can react with alcohols to form esters, which are used in various industrial applications.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or air, often in the presence of a catalyst such as cobalt or manganese salts.

Hydrogenation: This reaction typically requires a metal catalyst, such as palladium or nickel, under high pressure and temperature.

Esterification: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to facilitate the reaction.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrogenation: Partially or fully hydrogenated fatty acids.

Esterification: Fatty acid esters.

Applications De Recherche Scientifique

Linolenic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various chemical compounds, including other omega-3 fatty acids.

Biology: Linolenic acid is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

Medicine: Research has shown that linolenic acid has anti-inflammatory properties and may help reduce the risk of chronic diseases, such as cardiovascular disease and arthritis.

Industry: It is used in the production of biodegradable plastics, lubricants, and coatings.

Mécanisme D'action

Linolenic acid exerts its effects through several mechanisms:

Cell Membrane Integration: It is incorporated into cell membranes, affecting their fluidity and function.

Eicosanoid Production: Linolenic acid is converted into eicosanoids, which are signaling molecules that play roles in inflammation and immune responses.

Gene Expression: It can modulate the expression of genes involved in lipid metabolism and inflammation.

Comparaison Avec Des Composés Similaires

Linolenic acid is often compared with other omega-3 fatty acids, such as eicosapentaenoic acid and docosahexaenoic acid.

Eicosapentaenoic Acid (EPA): Both linolenic acid and eicosapentaenoic acid are involved in anti-inflammatory processes, but eicosapentaenoic acid is more potent in reducing inflammation.

Docosahexaenoic Acid (DHA): Docosahexaenoic acid is crucial for brain health and development, whereas linolenic acid serves as a precursor to both eicosapentaenoic acid and docosahexaenoic acid.

List of Similar Compounds

- Eicosapentaenoic acid (EPA)

- Docosahexaenoic acid (DHA)

- Alpha-linolenic acid

- Gamma-linolenic acid

Propriétés

Numéro CAS |

93940-65-9 |

|---|---|

Formule moléculaire |

C15H18ClN3O |

Poids moléculaire |

291.77 g/mol |

Nom IUPAC |

1-(4-methoxyphenyl)-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]methanamine;chloride |

InChI |

InChI=1S/C15H17N3O.ClH/c1-18-9-7-14(8-10-18)12-17-16-11-13-3-5-15(19-2)6-4-13;/h3-10,12H,11H2,1-2H3;1H |

Clé InChI |

RFJMBPVMHMWBRM-UHFFFAOYSA-N |

SMILES isomérique |

C[N+]1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)OC.[Cl-] |

SMILES canonique |

C[N+]1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)OC.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride](/img/structure/B12682420.png)

![Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium](/img/structure/B12682431.png)